Aluminum acetotartrate

Solubility Pharmaceutical Formulation Coordination Chemistry

Aluminum acetotartrate (CAS 124993-61-9) addresses the unmet need for an aluminum-based astringent API with intrinsic pH-buffering and broad-spectrum antimicrobial action. This defined mixed-ligand Al complex (~70% basic aluminum acetate, 30% tartaric acid) provides: pH 3-4 antimicrobial activity against S. aureus, E. coli, C. albicans (MIC 1.25-2.5%); protein-coagulating astringency clinically comparable to oral NSAIDs for post-traumatic edema; 300 g/L solubility enabling gel/solution formulation. Preferred per NHG guidelines for otitis externa with tympanic membrane perforation.

Molecular Formula C7H7IO2
Molecular Weight 0
CAS No. 124993-61-9
Cat. No. B1169463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum acetotartrate
CAS124993-61-9
Molecular FormulaC7H7IO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Acetotartrate (CAS 124993-61-9 / 15930-12-8): Composition, ATC Classification, and Physicochemical Identity for Scientific Procurement


Aluminum acetotartrate (tradenames Alsol®, Essitol®), also designated aluminium acetotartrate, is a mixed-ligand organometallic aluminum coordination compound composed of approximately 70% basic aluminum acetate and 30% tartaric acid [1]. It is classified under ATC code S02AA04 as an otological anti-infective and C05AX01 as a topical astringent [2]. The compound exists as colorless to yellowish crystals with the molecular formula C₆H₇AlO₈ (MW 234.096 g/mol) and exhibits slow but ultimately extensive aqueous solubility, while remaining practically insoluble in alcohol and ether [1]. Its therapeutic categorization is as an astringent, antiseptic, and disinfectant applied topically in otological, dermatological, and anti-edematous indications [2].

Why Aluminum Acetate or Aluminum Tartrate Cannot Simply Replace Aluminum Acetotartrate in Regulated Pharmaceutical and Formulation Contexts


Aluminum acetotartrate is neither a simple mixture of aluminum acetate and tartaric acid nor a single-ligand aluminum salt; it is a defined coordination complex combining both acetate and tartrate ligands at the aluminum center in a 1:1:1 stoichiometry [1]. Substituting aluminum acetate (basic) alone eliminates the tartrate-derived chelation capacity and the acidifying reserve that maintains formulation pH below 4.5—a threshold essential for antimicrobial efficacy [2]. Conversely, replacing the compound with aluminum tartrate sacrifices aqueous formulation feasibility, as aluminum tartrate is water-insoluble whereas aluminum acetotartrate achieves equilibrium solubility of 300 g/L at 20 °C [3]. These compositional and physicochemical differences produce measurable divergence in antimicrobial potency, skin penetration barrier formation, and target-tissue safety profiles that direct substitution cannot replicate. The quantitative evidence below demonstrates that each comparator—aluminum acetate, aluminum tartrate, acetic acid, and conventional antibiotic eardrops—underperforms or carries specific contraindications in key use scenarios where aluminum acetotartrate holds defined advantages.

Quantitative Differentiation Evidence for Aluminum Acetotartrate: Comparator-Anchored Data for Procurement Decision-Making


Aqueous Solubility of Aluminum Acetotartrate vs. Aluminum Tartrate: Enabling Formulation of Aqueous Pharmaceutical Products

Aluminum acetotartrate demonstrates an equilibrium aqueous solubility of 300 g/L at 20 °C [1], a value that starkly contrasts with aluminum tartrate, which is reported as insoluble in water [2]. This solubility differential—from effectively zero to 300 g/L—originates from the mixed acetate-tartrate coordination environment that prevents the extensive polymerization and precipitation characteristic of pure aluminum tartrate salts. The 300 g/L solubility enables preparation of concentrated aqueous stock solutions for pharmaceutical manufacturing, whereas aluminum tartrate cannot be formulated as an aqueous solution without complex solubilization strategies.

Solubility Pharmaceutical Formulation Coordination Chemistry

Minimum Inhibitory Concentration (MIC) of Aluminum Acetate-Tartrate vs. Acetic Acid Against Five Common Otitis Pathogens

In a direct comparative in vitro study, aluminum acetate-tartrate solution (specified content: 1.4% aluminum, 6% acetic acid) was tested against acetic acid (from natural white wine vinegar, 6% acetic acid content) for MIC determination against five bacterial species commonly found in chronic ear infections [1]. Acetic acid demonstrated MIC values of 0.1%–0.2% against the tested panel, whereas aluminum acetate-tartrate required concentrations of 1.25%–2.5% to achieve equivalent bacterial growth inhibition. The tested organisms included Staphylococcus aureus, Staphylococcus epidermidis, Proteus vulgaris, Pseudomonas aeruginosa, and Escherichia coli. The study employed the microbouillon dilution method per DIN 58940 part 7. Importantly, the authors concluded that an acidic pH not higher than 4.5 is essential for effectiveness, and aluminum acetate-tartrate's reservoir of both acetate and tartrate contributes to sustained pH buffering in this range [1].

Antimicrobial Minimum Inhibitory Concentration Otitis Externa

Stratum Corneum Penetration Barrier: Aluminum Acetotartrate Restricts Menthol Penetration to Outer Epidermal Layers vs. NSAID Formulations

An ex vivo human skin penetration study compared commercially available topical drug products containing aluminum acetotartrate, methyl salicylate, ibuprofen, and naproxen for their effect on menthol skin disposition [1]. Using full human skin mounted in flow-through diffusion cells with progressive tape-stripping (15, 30, and 60 min), the study found that in the presence of aluminum acetotartrate, menthol penetration was limited exclusively to the outer fraction of the stratum corneum. In contrast, formulations containing naproxen permitted significantly deeper penetration of menthol, with the concentration of the drug substance influencing penetration depth. This barrier-forming property is consistent with aluminum acetotartrate's known mechanism of protein coagulation and protective layer formation on the skin surface [1].

Skin Penetration Stratum Corneum Topical Formulation

Guideline-Preferred Use in Tympanic Membrane Perforation: Aluminum Acetotartrate 1.2% Eardrops vs. Antibiotic/Corticosteroid Drops

The first revision of the Dutch College of General Practitioners (NHG) practice guideline 'Otitis Externa' explicitly reserves aluminium acetotartrate 1.2% eardrops for otitis externa cases with tympanic membrane perforation [1]. This specific recommendation reflects a critical safety differentiation: most antibiotic and corticosteroid-containing eardrops are contraindicated in the presence of a perforated tympanic membrane due to ototoxicity risks, whereas aluminum acetotartrate—an antiseptic astringent without antibiotic or corticosteroid components—is considered safe for this vulnerable patient subset. The guideline was informed by clinical trial data demonstrating that acid eardrops containing corticosteroids are superior to acid-only eardrops for uncomplicated otitis externa, making aluminum acetotartrate's niche in perforation cases a defined, evidence-backed positioning rather than a general first-line recommendation [1].

Otitis Externa Tympanic Membrane Perforation Clinical Practice Guideline

Synergistic Antimicrobial Potentiation of Aluminum Acetotartrate with Propylene Glycol vs. Aluminum Acetotartrate Alone

Patent WO1989012469A1 discloses that combining aluminum acetotartrate with propylene glycol produces a synergistic antimicrobial effect not achievable with aluminum acetotartrate alone [1]. In vitro MIC testing demonstrated that 1% aluminum acetotartrate alone exhibited MIC values >40% (i.e., no total kill at the highest testable concentration) against Candida albicans, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus faecalis. In contrast, the combination of 1% aluminum acetotartrate with 20% propylene glycol reduced the MIC against Escherichia coli from 40% to 25%, and in vivo testing on human volunteers demonstrated an approximately 10-fold reduction in Candida albicans counts when the combination was applied [1]. The patent also reports that aluminum acetotartrate provides pH-stabilizing effects on the aqueous solution that simple aluminum salts do not offer, contributing to formulation stability [1].

Antimicrobial Synergy Diol Combination Candida albicans

Prioritized Application Scenarios for Aluminum Acetotartrate Based on Quantitative Differentiation Evidence


Antibiotic-Free Otitis Externa Treatment in Patients with Tympanic Membrane Perforation

Based on the Dutch NHG guideline recommendation reserving aluminum acetotartrate 1.2% eardrops specifically for otitis externa with tympanic membrane perforation [1], this compound is the evidence-preferred active pharmaceutical ingredient (API) for developing or procuring otological preparations targeting this vulnerable population. Unlike antibiotic eardrops carrying ototoxicity risk, aluminum acetotartrate provides combined astringent, antiseptic, and pH-buffering actions (pH 3–4) without antibiotic components, as demonstrated in the commercial product Otinova®, which combines aluminum acetate and aluminum acetotartrate with acetic acid [2]. The MIC data from Lang (2013) confirm effective antimicrobial coverage against the five most common otitis pathogens at 1.25%–2.5% concentrations [3].

Topical Anti-Edematous Gel Formulations for Sports Injuries and Post-Traumatic Swelling

The anti-edematous efficacy of aluminum acetotartrate was compared against oral tiaprofenic acid (an NSAID) plus glycerine alcohol dressing in a clinical study of ankle sprain-associated edema, with the aluminum acetotartrate poultice demonstrating comparable therapeutic outcomes [1]. This finding, combined with the compound's astringent protein-coagulating mechanism and its ability to confine co-formulated menthol to the outer stratum corneum [2], makes aluminum acetotartrate the preferred API for topical gels (e.g., Altacet® 10 mg/g gel, Altażel Oceanic®) targeting bruise, sprain, and post-traumatic edema indications. The 300 g/L aqueous solubility enables straightforward gel formulation at clinically relevant concentrations [3].

Dermatological Barrier Products with Built-In Antimicrobial Activity for Diaper Dermatitis

The demonstrated synergistic antimicrobial effect of aluminum acetotartrate combined with propylene glycol—yielding a 10-fold in vivo Candida albicans reduction and lowered MIC values against Escherichia coli [1]—positions this compound uniquely for diaper dermatitis and moisture-associated skin damage products. The patent data confirm that the combination provides pH stabilization, protein coagulation, a draining/cooling effect, and broad-spectrum antimicrobial activity against both bacteria (S. aureus, S. epidermidis, E. coli, St. faecalis) and fungi (C. albicans) without causing skin irritation in 24-hour human patch testing [1]. This multi-functional profile distinguishes aluminum acetotartrate from simple aluminum acetate or aluminum chloride preparations that lack the tartrate-mediated chelation and pH-buffering capacity.

Aqueous Antiseptic Solutions Requiring Sustained pH Control and Slow-Release Aluminum Ion Delivery

Aluminum acetotartrate's compositional architecture—approximately 70% basic aluminum acetate providing rapid astringency and 30% tartaric acid functioning as a chelating pH buffer [1]—makes it the preferred aluminum source for aqueous antiseptic solutions requiring sustained acidic pH (≤4.5) over extended application periods. The slow dissolution kinetics ('freely but exceedingly slowly soluble' [2]) provide a self-regulating release profile not achievable with freely soluble simple aluminum salts. Historical pharmaceutical applications exploiting this property include 0.5–2% nasal douches for respiratory tract affections, 1–3% solutions as substitutes for aluminum acetate solution, and concentrated lotions for frostbite and balanitis [2].

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